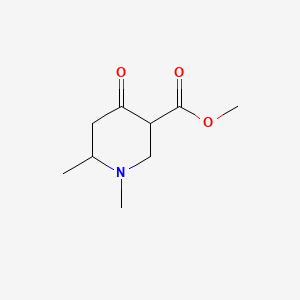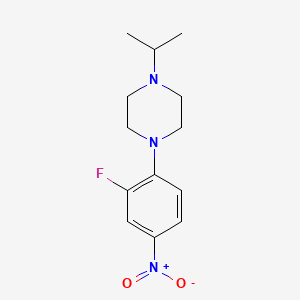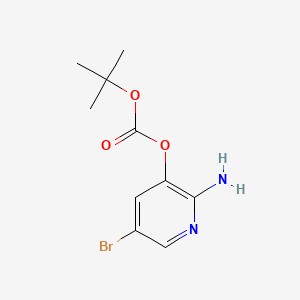
Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an isopropoxyphenyl moiety. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protecting group for the amine, making it easier to manipulate the molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate typically involves the following steps:
Formation of the Boc-Protected Amine: The starting material, ®-2-amino-2-(4-isopropoxyphenyl)acetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate may involve continuous flow reactors to improve yield and efficiency. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxyphenyl moiety, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective reactions at other sites of the molecule. Once the Boc group is removed, the free amine can interact with various molecular targets, facilitating the formation of desired products.
類似化合物との比較
Methyl ®-2-amino-2-(4-isopropoxyphenyl)acetate: Lacks the Boc protecting group, making it more reactive.
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-phenylacetate: Similar structure but without the isopropoxy group, leading to different reactivity and applications.
Uniqueness: Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is unique due to the presence of both the Boc-protected amine and the isopropoxyphenyl moiety. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)14(15(19)21-6)18-16(20)23-17(3,4)5/h7-11,14H,1-6H3,(H,18,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWQINIWXOWVRH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole](/img/structure/B8207853.png)

![1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine](/img/structure/B8207873.png)


![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)



![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
